molecular formula C16H17NO4S B7573342 N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No. B7573342
M. Wt: 319.4 g/mol
InChI Key: HMVNADSCQCNVSU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide, also known as BHFF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. BHFF has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is that it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide. One potential area of research is the development of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide and its potential therapeutic applications.

Synthesis Methods

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-chlorobenzoic acid to form 2-(2,4-dimethylphenoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-hydroxy-3-methylbenzenesulfonamide to form N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide.

properties

IUPAC Name

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-3-6-15(11(2)16(10)18)17-22(19,20)14-5-4-12-8-21-9-13(12)7-14/h3-7,17-18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVNADSCQCNVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NS(=O)(=O)C2=CC3=C(COC3)C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide

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